molecular formula C14H12ClF4N3O2S B2511887 3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide CAS No. 1396811-75-8

3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2511887
CAS No.: 1396811-75-8
M. Wt: 397.77
InChI Key: PAVAAFPGXJORIH-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide (CAS 1396811-75-8) is a high-purity chemical building block with a molecular formula of C14H12ClF4N3O2S and a molecular weight of 397.8 . This compound features a unique molecular architecture, integrating a substituted pyrimidine ring with a fluorinated and chlorinated benzene sulfonamide group. The presence of both the pyrimidine moiety, a common scaffold in medicinal chemistry, and the sulfonamide functional group makes this reagent a valuable intermediate for drug discovery and agrochemical research . Its structural characteristics suggest potential applications in the synthesis of active ingredients for crop protection, as similar compounds are frequently employed in the development of pesticides and herbicides . Researchers can utilize this compound to develop novel molecules targeting various enzymes or biological pathways. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF4N3O2S/c1-8-6-12(14(17,18)19)22-13(21-8)4-5-20-25(23,24)9-2-3-11(16)10(15)7-9/h2-3,6-7,20H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVAAFPGXJORIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Chloro-4-fluoro-N-(2-(4-(methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring substituted with trifluoromethyl and a benzenesulfonamide moiety. The molecular formula is C18H20ClF2N3O2SC_{18}H_{20}ClF_2N_3O_2S, and its molecular weight is approximately 395.89 g/mol. The presence of fluorine and chlorine atoms enhances the lipophilicity and bioavailability of the compound.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. The sulfonamide group is known for its role in targeting carbonic anhydrase, while the pyrimidine derivative may interact with various molecular targets related to cancer cell metabolism.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine-based compounds. For instance, derivatives similar to 3-chloro-4-fluoro-N-(2-(4-(methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide) have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values reported for related compounds range from 0.5 to 8 µg/mL, indicating significant potency against these pathogens .

Antitumor Activity

The antitumor effects of this compound have been evaluated in various cancer cell lines. It has been reported that similar compounds exhibit IC50 values ranging from 1 µM to 10 µM against several cancer types, including breast cancer (MCF-7), lung cancer (A549), and leukemia (K562). These findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and inhibition of oncogenic pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives demonstrated that compounds with structural similarities to 3-chloro-4-fluoro-N-(2-(4-(methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide) exhibited significant activity against drug-resistant Mycobacterium abscessus, with MIC values as low as 4 µg/mL .
  • Antitumor Evaluation : In vitro tests on MCF-7 cells showed that a related compound reduced cell viability by over 70% at concentrations above 5 µM, correlating with increased apoptosis markers such as cleaved caspase-3 .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates. Preliminary data suggest that compounds similar to 3-chloro-4-fluoro-N-(2-(4-(methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide) have favorable oral bioavailability (approximately 31.8%) and do not significantly inhibit cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research : JNJ-54175446 is under investigation for its potential in treating various cancers. Clinical trials (e.g., NCT02933762) are evaluating its effects on amyloid biomarkers and cytokine profiles in cerebrospinal fluid and plasma, indicating its relevance in oncology and neurodegenerative diseases .

Antimicrobial Activity : Recent studies have demonstrated that derivatives of sulfonamides, including JNJ-54175446, exhibit significant antimicrobial properties. For instance, new pyrimidine-benzenesulfonamide derivatives were shown to suppress microbial biofilm formation, especially against Klebsiella pneumoniae and Pseudomonas aeruginosa .

Drug Development

Bioavailability Studies : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to assess the drug-likeness characteristics of JNJ-54175446. These studies suggest that the compound has favorable oral bioavailability and low toxicity risks, making it a promising candidate for further development .

Mechanistic Insights

Studies have elucidated the mechanism of action of JNJ-54175446 through various biochemical assays. It has been found to inhibit specific targets involved in cancer cell proliferation and survival pathways, thereby inducing apoptosis in malignant cells .

Case Study 1: Clinical Trials on Amyloid Biomarkers

A clinical trial involving healthy participants assessed the effects of JNJ-54175446 on amyloid biomarkers related to Alzheimer's disease. The trial aimed to determine the compound's efficacy in modulating cytokine profiles in cerebrospinal fluid and plasma .

Case Study 2: Antimicrobial Efficacy

In a study evaluating new thiopyrimidine-benzenesulfonamide compounds, researchers found that JNJ-54175446 derivatives significantly inhibited the growth of resistant bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays confirmed its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits biofilm formation in bacteria
ADMET ProfileFavorable oral bioavailability

Table 2: Clinical Trial Overview

Trial IDPhaseFocus AreaStatus
NCT02933762IIAmyloid biomarkers in Alzheimer'sRecruiting

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₁₄H₁₂ClF₄N₃O₂S* 397.78 g/mol - 3-Cl, 4-F on benzene
- Pyrimidine: 4-Me, 6-CF₃
High lipophilicity (CF₃), potential bioactivity
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () C₁₈H₂₀F₃N₃O₃S 431.43 g/mol - 4-F-phenyl
- Pyrimidine: 5-formyl, 6-isopropyl
Formyl group may enhance reactivity; isopropyl increases steric bulk
2-Fluoro-N-isopropylbenzamide derivative () C₂₃H₁₇F₂N₅O₃ 473.41 g/mol - Fluorinated chromen-2-yl group
- Pyrazolo[3,4-d]pyrimidine
Designed for kinase inhibition; melting point 175–178°C
3-Chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide () C₁₉H₁₇ClFN₃O₄S 437.87 g/mol - Pyridazinone core
- 4-MeO-phenyl
Water solubility likely higher due to pyridazinone oxygen
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide () C₁₄H₁₃Cl₂N₃O₄S 390.24 g/mol - 2-Cl, 4-NO₂ on benzene
- Ethylamino linker
Nitro group enhances electrophilicity; potential herbicide

*Calculated molecular formula based on IUPAC nomenclature.

Key Observations

Pyrimidine vs. Pyridazinone Cores: The target compound’s pyrimidine ring () offers planar rigidity, favoring interactions with enzymes or receptors. In contrast, pyridazinone () introduces a ketone oxygen, which may improve solubility but reduce metabolic stability .

Trifluoromethyl (CF₃) Impact :

  • The CF₃ group in the target compound and analogs enhances lipophilicity and resistance to oxidative metabolism, a common strategy in pesticide design .

Halogenation Patterns: Chloro and fluoro substituents on benzene (target compound, ) improve binding to hydrophobic pockets in biological targets.

Synthetic Pathways :

  • Most analogs (e.g., ) are synthesized via nucleophilic substitution of sulfonyl chlorides with amine intermediates. The target compound likely follows a similar route .

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